molecular formula C17H19ClN4O B194733 Alosetron hydrochloride CAS No. 122852-69-1

Alosetron hydrochloride

Cat. No.: B194733
CAS No.: 122852-69-1
M. Wt: 330.8 g/mol
InChI Key: FNYQZOVOVDSGJH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Alosetron hydrochloride primarily targets the 5-HT3 receptors . These receptors are nonselective cation channels extensively distributed on enteric neurons in the human gastrointestinal tract . They play a crucial role in the regulation of visceral pain, colonic transit, and gastrointestinal secretions .

Mode of Action

Alosetron is a potent and selective antagonist of the serotonin 5-HT3 receptor type . By blocking these receptors, alosetron modulates serotonin-sensitive gastrointestinal processes . This antagonistic action on the 5-HT3 receptors results in the modulation of the enteric nervous system .

Biochemical Pathways

The activation of 5-HT3 receptors and the resulting neuronal depolarization affect the regulation of visceral pain, colonic transit, and gastrointestinal secretions . These processes are related to the pathophysiology of irritable bowel syndrome (IBS) . By blocking these receptors, alosetron is able to effectively control IBS .

Pharmacokinetics

Alosetron undergoes extensive hepatic metabolism via CYP2C9, 3A4, and 1A2 . Thirteen metabolites have been detected in the urine . The biological activity of these metabolites is unknown . It is excreted in the urine (74%, 13% of total dose as unchanged drug) and feces (11%, 1% of total dose as unchanged drug) . The time to peak is 1 hour, and the elimination half-life is 1.5 hours .

Result of Action

The blockade of 5-HT3 receptors by alosetron can reduce pain, abdominal discomfort, urgency, and diarrhea in patients with irritable bowel syndrome .

Action Environment

The efficacy and stability of alosetron can be influenced by various environmental factors. For instance, plasma concentrations of alosetron are 30% to 50% lower and less variable in men . In elderly patients (65 years and older), plasma levels are elevated by about 40% . In patients with hepatic function impairment, exposure to alosetron is increased . These factors should be taken into consideration when prescribing alosetron.

Chemical Reactions Analysis

Types of Reactions: Alosetron hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the molecule .

Scientific Research Applications

Alosetron hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Uniqueness of Alosetron Hydrochloride: this compound is unique in its specific use for the treatment of severe diarrhea-predominant IBS in women. Unlike other 5-HT3 antagonists, which are primarily used for nausea and vomiting, this compound’s primary indication is for gastrointestinal disorders .

Properties

IUPAC Name

5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O.ClH/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2;/h3-6,10H,7-9H2,1-2H3,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYQZOVOVDSGJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044208
Record name Alosetron hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

White to beige solid with a solubility of 61 mg/ml in water, 42 mg/ml in 0.1M hydrochloric acid, 0.3 mg/ml in pH 6 phosphate buffer, and <0.1 mg/ml in pH 8 phosphate buffer /Hydrochloride/
Record name ALOSETRON HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7055
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Serotonin 5HT3-receptor antagonist /Salt not specified/, ... 5-HT3 antagonists delay colonic transit, incr colonic compliance, & incr small intestinal water absorption. ... /Salt not specified/, Alosetron (Lotronex) is a potent, highly selective 5-HT(3) antagonist. ... /Salt not specified/
Record name ALOSETRON HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7055
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

122852-69-1
Record name Alosetron hydrochloride
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URL https://commonchemistry.cas.org/detail?cas_rn=122852-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Alosetron hydrochloride [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alosetron hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one;hydrochloride
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Record name ALOSETRON HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Record name ALOSETRON HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7055
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

288-291 °C
Record name ALOSETRON HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7055
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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